2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 832674-12-1
VCID: VC8297753
InChI: InChI=1S/C21H18BrNO4/c1-2-26-19-11-14(12-24)10-17(22)21(19)27-13-20(25)23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,2,13H2,1H3,(H,23,25)
SMILES: CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C21H18BrNO4
Molecular Weight: 428.3 g/mol

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide

CAS No.: 832674-12-1

Cat. No.: VC8297753

Molecular Formula: C21H18BrNO4

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide - 832674-12-1

Specification

CAS No. 832674-12-1
Molecular Formula C21H18BrNO4
Molecular Weight 428.3 g/mol
IUPAC Name 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C21H18BrNO4/c1-2-26-19-11-14(12-24)10-17(22)21(19)27-13-20(25)23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,2,13H2,1H3,(H,23,25)
Standard InChI Key MDLJOZYFUMEEOH-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Canonical SMILES CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32

Introduction

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide is a complex organic compound with the molecular formula C21H18BrNO4. This compound combines a bromo, ethoxy, and formyl group on a phenoxy ring with an acetamide linkage to a naphthalene moiety. Its unique structure makes it a versatile scaffold for various chemical modifications and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves several steps, starting with the preparation of the phenoxy intermediate. This intermediate undergoes bromination, followed by esterification or amidation reactions to introduce the naphthalene moiety.

  • Bromination: The starting material, 2-ethoxy-4-formylphenol, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.

  • Amidation: The brominated intermediate is then reacted with naphthalen-1-ylamine in the presence of a coupling agent to form the final acetamide derivative.

Potential Applications

This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. Its potential applications include:

Research Findings

While specific research findings on 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide are scarce, compounds with similar structures have shown promise in medicinal chemistry. For instance, related compounds have demonstrated potential as anticancer agents by inhibiting enzymes linked to cancer progression.

Compound TypeBiological ActivityPotential Applications
Similar StructuresAnticancer, AntimicrobialDrug Development, Therapeutic Agents

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